Ethyl 4-methyl-3-oxopentanimidate;hydrochloride
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Overview
Description
Ethyl 4-methyl-3-oxopentanimidate;hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications. This compound is characterized by the presence of an ethyl group, a methyl group, and an oxopentanimidate moiety, along with a hydrochloride salt. Its distinct chemical properties make it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-oxopentanimidate;hydrochloride typically involves the reaction of ethyl 4-methyl-3-oxopentanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxopentanimidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, hydrazones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-methyl-3-oxopentanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-3-oxopentanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, substitution, and oxidation-reduction reactions.
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxopentanimidate;hydrochloride can be compared with similar compounds such as:
Ethyl 4-methyl-3-oxopentanoate: Similar structure but lacks the imidate and hydrochloride components.
Methyl 4-methyl-3-oxopentanimidate: Similar but with a methyl group instead of an ethyl group.
4-methyl-3-oxopentanimidate: Lacks the ethyl group and hydrochloride salt.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
110086-07-2 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxopentanimidate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-4-11-8(9)5-7(10)6(2)3;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
ONTJUAMQPKFFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC(=O)C(C)C.Cl |
Origin of Product |
United States |
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